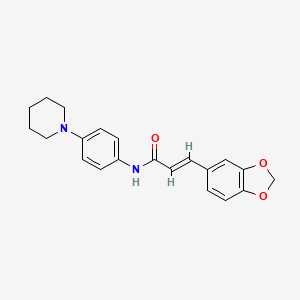
3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide
Descripción general
Descripción
3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide is a complex organic compound that features a benzodioxole ring, a piperidinyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Piperidinyl Group: This step involves the reaction of the benzodioxole derivative with a piperidine derivative under basic conditions.
Acrylamide Formation: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidinyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxol-5-yl(4-methoxy-1-piperidinyl)methanone
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(3-methyl-1-piperidinyl)-1-propanone
Uniqueness
3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide is unique due to its combination of a benzodioxole ring, a piperidinyl group, and an acrylamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the acrylamide moiety allows for potential polymerization reactions, which can be useful in material science applications.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(11-5-16-4-10-19-20(14-16)26-15-25-19)22-17-6-8-18(9-7-17)23-12-2-1-3-13-23/h4-11,14H,1-3,12-13,15H2,(H,22,24)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISZXQOPAGZNV-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360821 | |
| Record name | ZINC00941060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-83-9 | |
| Record name | ZINC00941060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-chloro-4-[(2-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472167.png)
![ethyl 8-chloro-4-[(4-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472168.png)
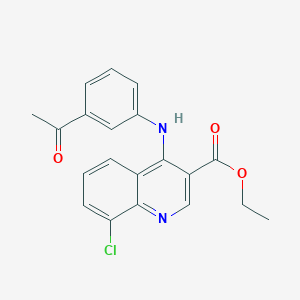
![Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate](/img/structure/B3472177.png)
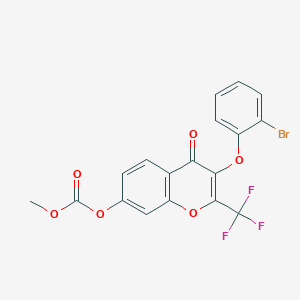
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B3472207.png)
![METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE](/img/structure/B3472211.png)
![N-[(4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3472219.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3472226.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3472228.png)
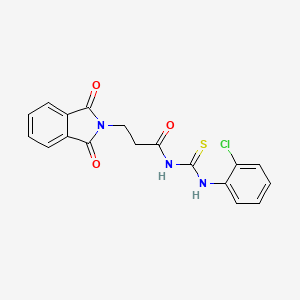
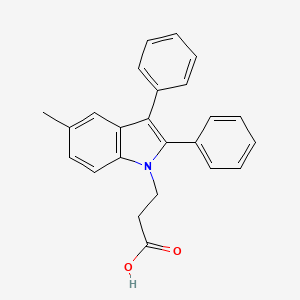
![3-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3472251.png)
![benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3472259.png)
